![molecular formula C7H14ClNO B2880600 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride CAS No. 2503208-14-6](/img/structure/B2880600.png)
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine that features a nitrogen atom within a bridged ring system.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block for the synthesis of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Safety and Hazards
The compound is classified as corrosive . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-azabicyclo[321]octanes, have been noted for their potential in the field of drug discovery .
Biochemical Pathways
It’s worth noting that similar structures, such as 2-azabicyclo[321]octanes, have been used as key synthetic intermediates in several total syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[22One common method involves the reduction of quinuclidinone using sodium borohydride (NaBH4) in methanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl) in an appropriate solvent .
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo[2.2.2]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone.
Reduction: Reduction reactions can convert quinuclidinone back to 1-Azabicyclo[2.2.2]octan-4-ol.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinuclidinone
Reduction: 1-Azabicyclo[2.2.2]octan-4-ol
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: A bicyclic amine with a similar structure but lacking the hydroxyl group at the 4-position.
3-Quinuclidinol: A related compound with a hydroxyl group at the 3-position instead of the 4-position.
Quinuclidinone: The oxidized form of 1-Azabicyclo[2.2.2]octan-4-ol
Uniqueness
1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various research applications .
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQICDJIYRBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2880519.png)
![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)
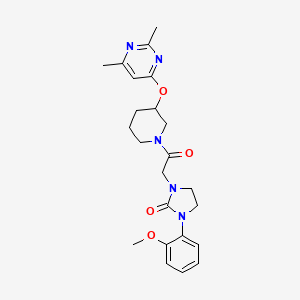
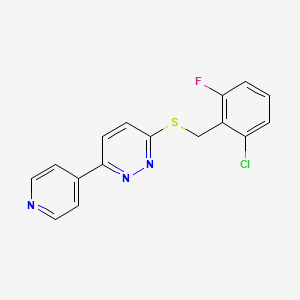
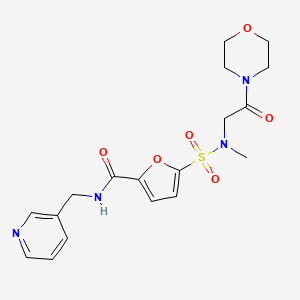
![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)
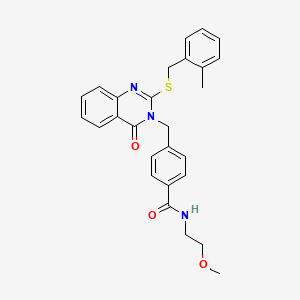

![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)
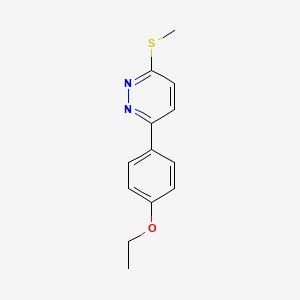
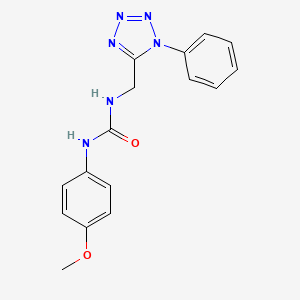
![1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2880538.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
